![molecular formula C23H27FN2O2 B5521633 1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)

1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

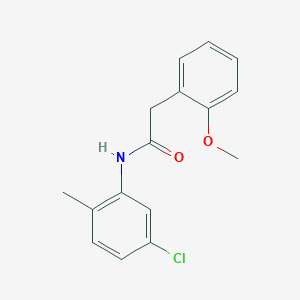

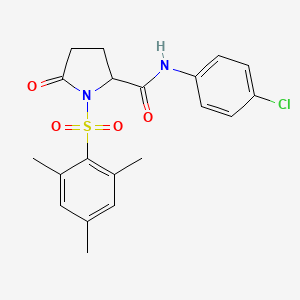

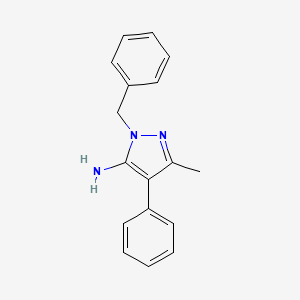

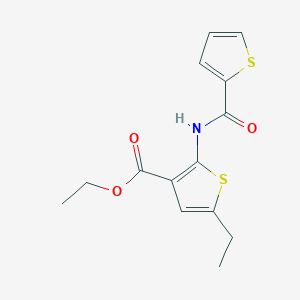

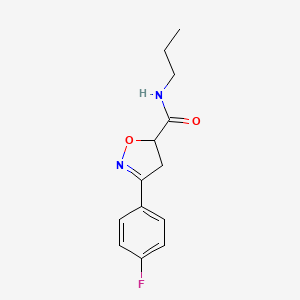

1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C23H27FN2O2 and its molecular weight is 382.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 382.20565627 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Docking Studies

The compound's crystal structure and molecular interactions have been explored in scientific research. For instance, studies on similar pyridine derivatives have analyzed their crystal structure using X-ray diffraction, highlighting the conformation of the central piperidine ring and its interactions. Such research also includes density functional theory (DFT) calculations and molecular docking studies, particularly focusing on their potential as inhibitors for specific enzymes like Nicotinamidephosphoribosyltransferase (NAMPT) (Venkateshan et al., 2019).

Synthesis for Imaging Applications

Compounds with structural similarities have been synthesized for imaging purposes, like imaging dopamine D4 receptors. This involves electrophilic fluorination and a multi-step synthetic approach, showing the compound's potential in radiopharmaceutical applications (Eskola et al., 2002).

Development of Chiral Alcohols

The development of chiral tertiary alcohols using compounds with piperidine and pyrrolidine rings is a significant area of research. An efficient method involving nickel-catalyzed intramolecular reductive cyclization of N-alkynones has been developed, demonstrating the utility of these compounds in synthesizing chiral intermediates under mild conditions (Liu et al., 2018).

Chemosensor Development

Research has also been conducted on developing chemosensors using compounds with pyrrolidine structures. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry was found to be a selective chemosensor for Al(3+) ions based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).

Fluorophore Development

Compounds structurally related have been used in designing organic fluorophores. A heteroatom-containing organic fluorophore demonstrated aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, making it a potential candidate for fluorescent pH sensors in both solution and solid states (Yang et al., 2013).

Corrosion Inhibition

Piperidine derivatives have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were performed to understand their adsorption behaviors and inhibition efficiencies, indicating the utility of these compounds in material science applications (Kaya et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-(2-fluorophenyl)phenyl]-[3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O2/c24-21-11-4-3-9-19(21)18-8-1-2-10-20(18)22(27)26-15-7-12-23(28,17-26)16-25-13-5-6-14-25/h1-4,8-11,28H,5-7,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJAIWLXUQXVHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2(CCCN(C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5521562.png)

![3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5521569.png)

![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)

![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)

![1-{[2-(DIETHYLAMINO)ETHYL]AMINO}-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B5521614.png)

![7-fluoro-N,3-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)

![6-methoxy-N-[(4-methoxyphenyl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B5521627.png)

![N-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5521647.png)